molecular formula C9H12N2O B1603714 2-(Pyridin-4-yl)morpholine CAS No. 1018656-57-9

2-(Pyridin-4-yl)morpholine

Cat. No.: B1603714
CAS No.: 1018656-57-9
M. Wt: 164.2 g/mol
InChI Key: GFTUMNQJJFHZIQ-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yl)morpholine” is a chemical compound with the CAS Number: 1018656-57-9 . It has a molecular weight of 164.21 . It is shipped at room temperature and is in solid form .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For example, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . The synthesis involved condensation reaction, chlorination, and nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .


Physical and Chemical Properties Analysis

“this compound” is a solid compound stored at refrigerator temperatures . It has a molecular weight of 164.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

Research by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes involving ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine for corrosion inhibition on mild steel. This study bridges the gap between coordination inorganic chemistry and corrosion engineering, suggesting these complexes could significantly protect mild steel surfaces from corrosion, especially in acidic environments (Das et al., 2017).

Catalysis

Reddy et al. (2016) introduced PEPPSI-SONO-SP2, a pyridine-containing Pd–N-heterocyclic carbene complex, as a catalyst for Suzuki–Miyaura and Sonogashira cross-coupling reactions. This study highlights the efficiency of using such complexes for coupling reactions under green conditions, emphasizing the complex's reusability and low catalyst loading (Reddy et al., 2016).

Fluorophore Development

Hagimori et al. (2019) conducted a study on the synthesis, photophysical evaluation, and computational analysis of 2-morpholino pyridine compounds as highly emissive fluorophores. These compounds exhibit high fluorescence quantum yields in both solution and solid states, making them potential candidates for optical materials and sensors (Hagimori et al., 2019).

Insecticidal Activity

Bakhite et al. (2014) synthesized pyridine derivatives with morpholine components, demonstrating significant insecticidal activity against cowpea aphid, Aphis craccivora. The study identifies these compounds as potent alternatives to conventional insecticides, with one compound showing four times the effectiveness of acetamiprid (Bakhite et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Tao et al. (2017) developed highly efficient thienylquinoline-based phosphorescent iridium(III) complexes for red and white OLEDs. These complexes, featuring pyridine and morpholine derivatives, achieved high external quantum efficiencies and excellent color stability, presenting advancements in OLED technology (Tao et al., 2017).

Safety and Hazards

The safety information for “2-(Pyridin-4-yl)morpholine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 and H319 . Precautionary statements include P305, P351, and P338 .

Future Directions

The PI3K-Akt-mTOR pathway, which “2-(Pyridin-4-yl)morpholine” may potentially target, is a viable target for cancer treatment . Therefore, future research could focus on the development of PI3K/mTOR inhibitors, which are promising cancer drugs .

Properties

IUPAC Name

2-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTUMNQJJFHZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617698
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018656-57-9
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Pyridin-4-yl)morpholine is prepared by treating 2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol with fuming sulfuric acid at 170° C. according to F. Zymalkowski and F. Koppe (Arch. Pharmaz. 1961, 294, 453-468).
Name
2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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